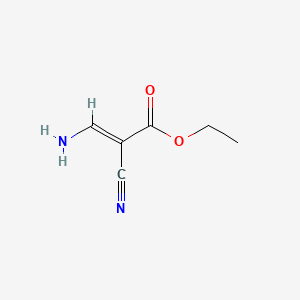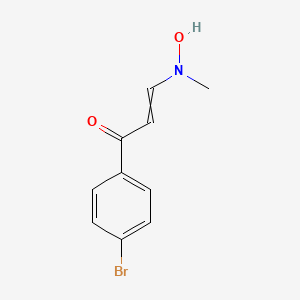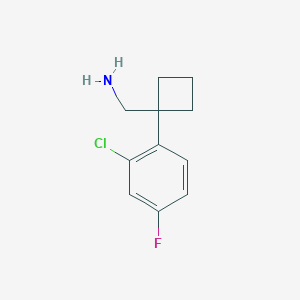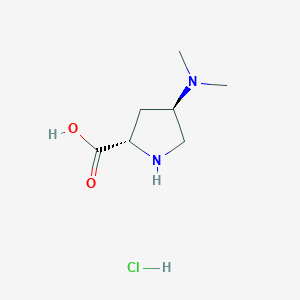
Ethyl 3-amino-2-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2-cyanoacrylate is a chemical compound with the molecular formula C6H8N2O2 It is a derivative of cyanoacrylate, which is widely known for its adhesive properties This compound is of particular interest due to its unique chemical structure, which includes an amino group, a cyano group, and an acrylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of ethyl cyanoacetate with formaldehyde and ammonia under controlled conditions . The reaction proceeds as follows: [ \text{NCCH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{CH}_2\text{O} + \text{NH}_3 \rightarrow \text{H}_2\text{C=C(CN)CO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ethyl 3-amino-2-cyanoacrylate involves large-scale esterification and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-amino-2-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize rapidly in the presence of anionic initiators such as hydroxide ions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Anionic Initiators: Hydroxide ions, amines, and phosphines are commonly used to initiate polymerization.
Solvents: Organic solvents such as ethanol and acetone are often used in reactions involving this compound.
Major Products:
Polymers: The polymerization of this compound results in high-strength adhesives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2-cyanoacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of ethyl 3-amino-2-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The presence of trace amounts of water initiates anionic polymerization, leading to the formation of long polymer chains that create strong adhesive bonds . This process is facilitated by the cyano and acrylate groups, which stabilize the growing polymer chain.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-2-cyanoacrylate can be compared with other cyanoacrylate derivatives such as:
Methyl cyanoacrylate: Known for its faster polymerization rate but lower flexibility.
Butyl cyanoacrylate: Offers greater flexibility and is commonly used in medical applications.
Octyl cyanoacrylate: Provides enhanced biocompatibility and is used in surgical adhesives.
Uniqueness: this compound stands out due to its balanced properties of rapid polymerization, strong adhesive bonds, and biocompatibility. Its unique combination of functional groups allows for versatile applications across different fields.
Eigenschaften
CAS-Nummer |
38109-77-2 |
|---|---|
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
ethyl (E)-3-amino-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3+ |
InChI-Schlüssel |
LJFFRQTXGJMKDQ-HWKANZROSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/N)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Thiophen-3-yl)methylidene]amino}thiourea](/img/structure/B11741734.png)

![1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11741758.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741764.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11741781.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B11741788.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)

